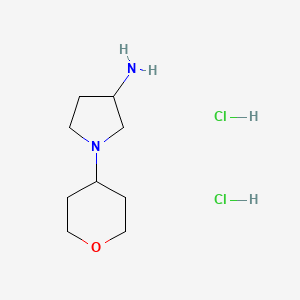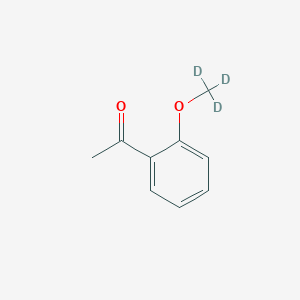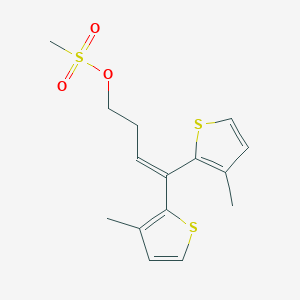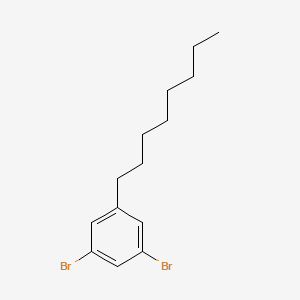
1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride
説明
1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the empirical formula C10H22Cl2N2O and a molecular weight of 257.20 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O.2ClH/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;/h9-10H,1-8,11H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学的研究の応用
Synthesis of Cognitive Disorder Treatments
A study by Verhoest et al. (2012) detailed the design and discovery of PF-04447943, a selective brain penetrant PDE9A inhibitor, for the treatment of cognitive disorders. This novel inhibitor was identified using parallel synthetic chemistry and structure-based drug design (SBDD), demonstrating the compound's significance in advancing treatments for cognitive impairments associated with various diseases. This research underscores the potential of "1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride" derivatives in developing pharmacological agents targeting central nervous system disorders (Verhoest et al., 2012).
Development of Monoamine Reuptake Inhibitors
Fish et al. (2007) explored the series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine monoamine reuptake inhibitors, achieving selective dual serotonin and noradrenaline reuptake inhibition. This study identifies analogues with weak CYP2D6 inhibition, good human in vitro metabolic stability, and wide ligand selectivity, highlighting the compound's application in developing treatments for disorders related to monoamine neurotransmission (Fish et al., 2007).
Process Development for CCR5 Antagonists
Hashimoto et al. (2002) described a new and efficient synthesis for a key intermediate of the CCR5 antagonist TAK-779. The study showcases the scalability of the method using commercially available reagents, further emphasizing the importance of "1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride" derivatives in the process development of pharmacologically active compounds (Hashimoto et al., 2002).
Safety and Hazards
This compound has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The safety pictogram GHS07 is associated with this compound, and the signal word is "Warning" . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The specific targets of this compound would depend on its exact structure and any functional groups attached to it.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a pyrrolidine ring might influence its absorption and distribution .
特性
IUPAC Name |
1-(oxan-4-yl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-1-4-11(7-8)9-2-5-12-6-3-9;;/h8-9H,1-7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOQCFVIYVSFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)


![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1458955.png)





